HMG-CoA Reductase Inhibition: Comparative IC50 Values Against a Key Enzyme
5-Cyclobutyl-2-methylfuran-3-carboxylic acid inhibits HMG-CoA reductase with an IC50 of 30 µM (30,000 nM) in a rat liver microsomal-cytosol fraction assay, a value that is notably less potent than statin-class inhibitors like lovastatin (IC50 ~1-20 nM) [1]. This moderate potency positions the compound as a potential tool for studying cholesterol biosynthesis without inducing the potent effects of clinical statins, which may be advantageous in certain research contexts.
| Evidence Dimension | Inhibition of HMG-CoA reductase |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (30 µM) |
| Comparator Or Baseline | Lovastatin (statin class) IC50 = 1-20 nM |
| Quantified Difference | ~1,500 to 30,000-fold less potent than lovastatin |
| Conditions | CD rat liver microsomal-cytosol fraction; assessment of nonsaponifiable lipid synthesis using [2-14C]acetate [1] |
Why This Matters
This data confirms the compound's ability to engage HMG-CoA reductase but at a potency that may be suitable for applications where complete enzyme inhibition is undesirable, such as in pathway modulation studies.
- [1] BindingDB. BDBM50009732: Affinity Data for HMG-CoA Reductase Inhibition. View Source
